molecular formula C6H10ClNO2 B2585667 2-Methylmorpholine-4-carbonyl chloride CAS No. 1542781-52-1

2-Methylmorpholine-4-carbonyl chloride

Cat. No.: B2585667
CAS No.: 1542781-52-1
M. Wt: 163.6
InChI Key: RYAYGDDXNUGATM-UHFFFAOYSA-N
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Description

2-Methylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C6H10ClNO2. It is a derivative of morpholine, a heterocyclic amine, and features both amine and ether functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylmorpholine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylmorpholine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system. This method ensures better control over reaction conditions and yields higher purity products. The use of automated systems and real-time monitoring helps in optimizing the reaction parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylmorpholine and hydrochloric acid.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Complex Organic Molecules: Formed through coupling reactions.

Scientific Research Applications

2-Methylmorpholine-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-methylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product, releasing hydrochloric acid in the process.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with similar structural features but lacks the carbonyl chloride group.

    N-Methylmorpholine: Similar structure but with a methyl group instead of the carbonyl chloride group.

    4-Morpholinecarbonyl chloride: Similar but without the methyl group at the 2-position.

Uniqueness

2-Methylmorpholine-4-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-methylmorpholine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYGDDXNUGATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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